4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide
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Overview
Description
BMS-986122 is a IRAK4 Inhibitor. BMS-986126 attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. BMS-986126 inhibited TLR7- and TLR9-dependent responses using cells derived from lupus patients, suggesting that inhibition of IRAK4 has the potential for therapeutic benefit in treating lupus.
Scientific Research Applications
Antibacterial Properties
Research has shown that derivatives of the chemical structure related to 4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide exhibit significant antibacterial activities. For instance, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, including a compound identified as BMY 43748, showed promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Analgesic Properties
Modifications in the pyridine moiety of related compounds have been explored to enhance analgesic properties. For example, the displacement of a methyl group in the pyrido[1,2-a]pyrimidine nucleus led to the development of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, with certain derivatives exceeding the efficacy of known analgesics (Ukrainets et al., 2015).
Anti-inflammatory and Anticancer Potential
Some naphthyridine derivatives, such as 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, have demonstrated both anti-inflammatory and anticancer properties. These compounds inhibited pro-inflammatory cytokines and showed cytotoxicity against cancer cell lines, suggesting their potential for therapeutic application (Madaan et al., 2013).
Synthesis and Structure-Activity Relationships
Research on the synthesis and structure-activity relationships of similar compounds has been extensive. Studies have explored various substitutions and modifications to the naphthyridine core to improve antibacterial activity and other biological properties. For instance, modifications in the amino and hydroxy-substituted cyclic amino group at C-7 in pyridonecarboxylic acids have led to compounds more active than known antibacterial agents (Egawa et al., 1984).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has also been a focus of research. These compounds have shown potent cytotoxicity against various cancer cell lines, with some exhibiting IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2005).
properties
CAS RN |
1610017-20-3 |
---|---|
Molecular Formula |
C16H15BrClNO3S2 |
Molecular Weight |
448.774 |
IUPAC Name |
4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H25FN6O2/c1-22(2,31)18(23)12-26-21(30)15-11-25-20(9-17(15)27-14-4-5-14)29-19-6-3-13-10-24-8-7-16(13)28-19/h3,6-11,14,18,31H,4-5,12H2,1-2H3,(H,26,30)(H2,25,27,28,29)/t18-/m1/s1 |
InChI Key |
PXAWSYHMHMFXBD-GOSISDBHSA-N |
SMILES |
CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=NC4=C(C=C3)C=NC=C4)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-986126; BMS 986126; BMS986126; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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